molecular formula C11H19NO2 B2511384 Ethyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 2091127-61-4

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B2511384
CAS RN: 2091127-61-4
M. Wt: 197.278
InChI Key: UPKCIHDINPEVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate, also known as ANCA, is a chemical compound that has been widely studied for its potential therapeutic applications. ANCA is a spirocyclic lactam that has a unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. In

Mechanism of Action

The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is not fully understood, but it is thought to involve the modulation of several different pathways. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has also been shown to inhibit the activity of several different kinases, including Akt and ERK, which are involved in cell survival and proliferation. This inhibition may contribute to the anticancer effects of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate.
Biochemical and Physiological Effects:
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to have several different biochemical and physiological effects. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to increase the levels of several different neurotransmitters, including dopamine, norepinephrine, and serotonin. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has also been shown to decrease the levels of several different inflammatory cytokines, including TNF-alpha and IL-6. Additionally, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to decrease the levels of several different oxidative stress markers, including malondialdehyde and nitric oxide.

Advantages and Limitations for Lab Experiments

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has several advantages for lab experiments, including its unique structure, its potential therapeutic applications, and its ability to modulate several different pathways. However, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate also has several limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several different future directions for Ethyl 6-azaspiro[3.5]nonane-2-carboxylate research, including the development of new synthesis methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. Additionally, the development of new analogs of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate may lead to the discovery of even more potent and selective compounds. Overall, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is a promising compound that has the potential to be developed into a valuable therapeutic agent.

Synthesis Methods

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction between cyclohexanone and ethyl chloroacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form the hydrazone, which is cyclized with paraformaldehyde to form Ethyl 6-azaspiro[3.5]nonane-2-carboxylate. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been studied for its potential therapeutic applications in various areas, including neurodegenerative diseases, cancer, and inflammation. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has also been shown to have anticancer activity against several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been shown to have anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

ethyl 6-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-6-11(7-9)4-3-5-12-8-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCIHDINPEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.